252 mV More Negative Formal Redox Potential Than Thionine Enables Distinct Electrochemical Sensing Window
When immobilized on an affinity chromatography gel at near-physiological pH, phenosafranin exhibits a formal redox potential (E°′) of −286 mV vs. SHE, which is 338 mV more negative than that of immobilized thionine (E°′ = +52 mV vs. SHE) [1]. This substantial difference places PSF in a distinctly more reducing regime, enabling its application as a reductimetric titrant for analytes such as Cr(VI), Fe(III), and periodate, whereas thionine operates in a more oxidizing window [2]. The reduced form of PSF is stable enough for coulometric and photochemical titration workflows, a characteristic not shared by dyes with more positive potentials such as methylene blue or toluidine blue [3].
| Evidence Dimension | Formal redox potential (E°′) near pH 7, immobilized state |
|---|---|
| Target Compound Data | −286 mV vs. SHE (immobilized phenosafranin) |
| Comparator Or Baseline | +52 mV vs. SHE (immobilized thionine) |
| Quantified Difference | ΔE°′ = 338 mV (phenosafranin is 6.5× more reducing) |
| Conditions | Immobilized on affinity chromatography gel; near pH 7; measured spectrophotometrically vs. standard hydrogen electrode (SHE) |
Why This Matters
A 338 mV separation in formal potential between two structurally related redox indicators defines non-overlapping electrochemical sensing windows, allowing phenosafranin to target a reducing detection regime that thionine cannot access.
- [1] Kolle, C., & Worsfold, P. J. (1996). Development of Redox Sensors for Environmental Applications Based on Immobilized Redox Indicators. Analytical Chemistry, 68(6), 1005–1012. View Source
- [2] Murty, N. K., & Rao, V. S. (1961). Titrimetric determination of titanium(III) with sodium metavanadate—I: Use of neutral red, phenosafranine or safranine-T as redox indicators. Talanta, 8(6), 438–442. View Source
- [3] Fogg, A. G., & Burgess, C. (1985). Titration of oxidants with the reduced species of phenosafranin and neutral red generated by electrochemical and photochemical techniques. Analyst, 110, 803–807. View Source
